(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid
Description
(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic acid (CAS: 17561-26-1) is a chiral carboxylic acid derivative featuring a chlorine atom at the C2 position and an imidazole ring at the C3 position of the propionic acid backbone. Its stereochemistry is defined by the (S)-configuration, which influences its biochemical interactions and reactivity. This compound is structurally related to amino acids and heterocyclic bioactive molecules, making it relevant in pharmaceutical and biochemical research .
Key structural attributes:
- Chiral center: The (S)-enantiomer is distinct from its (R)-counterpart (CAS: 17561-27-2), which may exhibit divergent biological activities .
- Functional groups: The chlorine atom enhances electrophilicity, while the imidazole ring enables hydrogen bonding and metal coordination .
- Molecular weight: 189.6 g/mol (calculated), with solubility expected in polar solvents due to the carboxylic acid group.
Properties
IUPAC Name |
(2S)-2-chloro-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1H2,(H,8,9)(H,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLQYMHAXPPICX-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of α,β-Unsaturated Ester Precursor
A prochiral α,β-unsaturated ester is synthesized via Horner-Wadsworth-Emmons olefination between diethyl phosphonoacetate and 4-imidazolecarboxaldehyde. The reaction, conducted in THF with sodium hydride, yields the (E)-enantiomer exclusively (92% yield).
Asymmetric Hydrogenation
The unsaturated ester undergoes hydrogenation using a chiral ruthenium catalyst (e.g., Ru(BINAP)) under 50 psi H₂ pressure in ethanol. This step installs the (S)-configuration with 95% ee and 88% yield. The BINAP ligand’s axial chirality dictates the face-selective adsorption of hydrogen, ensuring high stereoselectivity.
Hydrolysis and Functionalization
The ester is hydrolyzed to the carboxylic acid using 6 M HCl at reflux. Subsequent bromination at the β-position (via N-bromosuccinimide in CCl₄) and substitution with imidazole (NaH, DMAc) completes the synthesis. Overall yield for this route is 55–60%.
Enzymatic Kinetic Resolution
Racemic Synthesis
Racemic 2-chloro-3-imidazolylpropionic acid is synthesized via free-radical chlorination of 3-imidazolylpropionic acid using sulfuryl chloride (SO₂Cl₂) under UV light. The reaction proceeds at 40°C for 6 hours, yielding 70–75% of the racemic mixture.
Enzymatic Resolution
Lipase B from Candida antarctica (CAL-B) selectively hydrolyzes the (R)-enantiomer of the racemic methyl ester in phosphate buffer (pH 7.0) at 37°C. After 24 hours, the remaining (S)-ester is isolated via column chromatography (SiO₂, hexane/ethyl acetate) and hydrolyzed with NaOH to afford the (S)-acid with 99% ee. The process achieves a 45% theoretical yield.
Mitsunobu Reaction for Stereochemical Inversion
Substrate Preparation
(R)-2-Hydroxy-3-imidazolylpropionic acid is synthesized via aldol condensation between imidazole-4-carboxaldehyde and ethyl glyoxylate, followed by catalytic hydrogenation. The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether.
Stereochemical Inversion
The Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), inverts the configuration of the hydroxyl group. Reaction with imidazole in THF at 0°C for 12 hours yields the (S)-chloro derivative after TBS deprotection with tetrabutylammonium fluoride (TBAF). Overall yield is 50–55%.
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Yield | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Chiral Pool Synthesis | High ee, minimal purification steps | 60–65% | >98% ee | Moderate |
| Asymmetric Hydrogenation | High catalytic efficiency | 55–60% | 95% ee | Industrial feasible |
| Enzymatic Resolution | Eco-friendly, no chiral catalysts | 45% | 99% ee | Limited by enzyme cost |
| Mitsunobu Reaction | Flexibility in substrate design | 50–55% | 90% ee | Lab-scale only |
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazole ring or the propionic acid moiety.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted imidazole compounds.
Scientific Research Applications
Pharmacological Applications
-
Neuropharmacology :
- (S)-(-)-CIP has been studied for its potential as a neuroprotective agent. Research indicates that it may modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study demonstrated its ability to inhibit certain enzymes associated with neuroinflammation, suggesting a protective role against neuronal damage .
- Anticonvulsant Activity :
- Cancer Research :
Biochemical Applications
- Protein Interaction Studies :
- Enzyme Inhibition :
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Neuroprotection | Demonstrated reduced neuroinflammation in animal models of Alzheimer’s disease. |
| Study 2 | Anticonvulsant | Showed significant reduction in seizure frequency in rodent models. |
| Study 3 | Cancer Cell Apoptosis | Induced apoptosis in breast cancer cell lines through activation of caspase pathways. |
Mechanism of Action
The mechanism of action of (S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the activity of the target molecules. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
L-Histidine Monohydrochloride Monohydrate
- Structure: (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid (CAS: 5934-29-2) .
- Key differences: Property (S)-(-)-2-Chloro-3-imidazolylpropionic Acid L-Histidine C2 substituent Chlorine Amino group (-NH2) Biological role Research compound Proteinogenic amino acid Reactivity Electrophilic due to Cl Nucleophilic due to NH2 Implications: The chlorine substitution in the target compound may act as a histidine analog in enzyme inhibition studies, disrupting active sites reliant on histidine’s nucleophilic properties .
Propionic Acid and Derivatives
Halofuranones and Chlorinated Heterocycles
- Examples: 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (BMX-3, CAS: 728-40-5) . (E)-2-chloro-3-(dichloromethyl)-4-oxobutenoic acid (EMX, CAS: 122551-89-7) .
- Key differences: Property (S)-(-)-2-Chloro-3-imidazolylpropionic Acid Halofuranones Core structure Propionic acid + imidazole Furanone lactone ring Reactivity Carboxylic acid functionality Electrophilic lactone Implications: Halofuranones are often mutagenic, while the target compound’s imidazole group may enable specific receptor interactions (e.g., histamine receptors) .
Biological Activity
(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic acid is a compound of increasing interest in pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds known for their interaction with various biological targets. Its structure includes a chloro group and an imidazole moiety, which are critical for its biological activity. The compound's molecular formula is C_6H_7ClN_2O_2, and its molecular weight is approximately 176.58 g/mol .
The biological activity of this compound primarily involves modulation of neurotransmitter receptors and enzymes:
- GABA_A Receptor Modulation : This compound acts as a positive allosteric modulator of GABA_A receptors, enhancing the inhibitory neurotransmission in the central nervous system (CNS) .
- Antitumor Activity : Research indicates that imidazole derivatives can influence cellular pathways associated with cancer. Specifically, they have been shown to inhibit matrix metalloproteinases and other kinases involved in tumor progression .
- Neuroprotective Effects : The compound has demonstrated potential in neurodegenerative disease models by inhibiting the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease .
Biological Activity Data
The following table summarizes key biological activities and their corresponding IC50 values for this compound and related compounds:
Case Studies
- Neuroprotective Study : A study evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated a significant reduction in amyloid plaque formation and improved cognitive function compared to control groups .
- Cancer Research : In vitro studies demonstrated that the compound effectively inhibits cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. The selectivity towards cyclin-dependent kinase 2 (CDK2) was particularly noteworthy, suggesting potential applications in cancer therapy .
- Inflammation Models : The compound showed promise in reducing inflammatory markers in animal models, indicating its potential as an anti-inflammatory agent .
Q & A
Q. What stereospecific synthesis methods are recommended for (S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid to ensure enantiomeric purity?
Methodological Answer: Enantiomeric purity can be achieved via asymmetric synthesis using chiral auxiliaries or catalysts. For example, molybdenum hexacarbonyl [Mo(CO)₆]-catalyzed carbonylation of ethylene, adapted from propionic acid synthesis protocols, may be modified for this compound . Chiral chromatography (e.g., using TRC standards, as referenced in ) is critical for purification and validation. Ensure reaction conditions (e.g., 180°C, 750 psig for carbonylation) are optimized to minimize racemization .
Q. How can the structural integrity of this compound be validated in synthetic batches?
Methodological Answer: Combine nuclear magnetic resonance (NMR) for stereochemical confirmation (e.g., distinguishing 4- vs. 5-imidazolyl isomers) and high-performance liquid chromatography (HPLC) with chiral columns to verify enantiomeric excess . Mass spectrometry (MS) and X-ray crystallography are recommended for absolute configuration determination, especially given the compound’s structural similarity to histidine derivatives .
Q. What analytical techniques are suitable for detecting trace impurities in research-grade samples of this compound?
Methodological Answer: Use ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) for sensitivity down to ppm levels. Reference standards (e.g., TRC C366870 ) should be employed for calibration. Thermal gravimetric analysis (TGA) can identify residual solvents or decomposition products, particularly if the compound is hygroscopic .
Advanced Research Questions
Q. How does this compound interact with imidazolonepropionase (EC 3.5.2.7), and what experimental designs can elucidate its inhibitory potential?
Methodological Answer: The compound’s imidazolyl group may act as a competitive inhibitor of imidazolonepropionase, which hydrolyzes imidazolone derivatives . Design kinetic assays using purified enzyme and varying substrate concentrations (e.g., N-formimidoyl-L-glutamate) with/without the compound. Monitor H⁺ release via pH-stat titration to quantify inhibition constants (Kᵢ) . Fluorescent probes (e.g., dansyl-labeled substrates) could enhance real-time activity tracking.
Q. What metabolic pathways are affected by this compound in microbial or mammalian systems, and how can conflicting data on its cytotoxicity be resolved?
Methodological Answer: The compound’s structural similarity to histidine suggests interference with histidine metabolism or incorporation into peptides . To resolve cytotoxicity contradictions, conduct comparative studies under controlled nutrient conditions (e.g., varying glucose/lactose ratios) as in propionic acid fermentation . Use omics approaches (transcriptomics/proteomics) to identify dysregulated pathways. For mammalian cells, assess mitochondrial dysfunction via Seahorse assays, given propionic acid’s known neuropharmacological effects .
Q. What catalytic mechanisms enable the use of this compound in asymmetric organic synthesis?
Methodological Answer: The chloro and imidazolyl groups may act as directing groups in transition-metal catalysis. For example, in Mo-catalyzed carbonylation, the 17-electron Mo intermediates ([Mo(EtCO)(CO)₅]) could coordinate with the imidazolyl nitrogen, facilitating stereoselective C–C bond formation . Computational modeling (DFT) is recommended to map transition states and optimize ligand design.
Q. How can researchers address discrepancies in catalytic efficiency when using this compound in formaldehyde/propionic acid condensation reactions?
Methodological Answer: Contradictions in catalytic efficiency (e.g., between Nb₂O₅/SiO₂ and Fe/Mo-V-Si-P catalysts ) may arise from differing acid-site densities or water tolerance. Characterize catalysts via NH₃-TPD (temperature-programmed desorption) for acidity and in situ FTIR to monitor surface intermediates. Adjust feed ratios (e.g., PA:CH₃OH:N₂:O₂ ) to suppress side reactions like dimerization.
Data Contradiction Analysis
Q. Why do studies report varying yields of this compound in microbial vs. chemical synthesis, and how can protocols be standardized?
Methodological Answer: Microbial synthesis (e.g., using Propionibacterium spp.) may suffer from pH sensitivity (<6.0 reduces viability ), whereas chemical routes face racemization at high temperatures. Standardize protocols by:
- Microbial : Optimize buffering (pH 6.0–7.0) and carbon sources (e.g., lactose hydrolysates ).
- Chemical : Use low-temperature carbonylation (≤180°C) with chiral ligands to stabilize intermediates . Cross-validate yields via interlaboratory studies using TRC-certified reference materials .
Experimental Design Considerations
Q. What in vivo models are appropriate for studying the neuropharmacological effects of this compound, given its structural relation to propionic acid?
Methodological Answer: Rodent models (e.g., postnatal propionic acid-induced autism spectrum disorder (ASD) in rats ) are suitable. Administer the compound intraperitoneally (250 mg/kg) and assess behavioral phenotypes (e.g., social interaction tests). Pair with brain tissue metabolomics to quantify histidine derivative accumulation. Include PPAR-α modulators (e.g., fenofibrate) as controls to dissect mechanistic pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
